

Preparing AC-90179 for Experimental Use: Application Notes and Protocols

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Compound of Interest

Compound Name: AC-90179

Cat. No.: B1662165

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AC-90179 is a selective serotonin 5-HT_{2A} receptor inverse agonist and a 5-HT_{2C} receptor antagonist, making it a valuable tool for research in neuropsychopharmacology and related fields.^{[1][2]} This document provides detailed application notes and protocols for the preparation and use of **AC-90179** in various experimental settings.

Application Notes

AC-90179, with the chemical name 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a synthetic organic compound.^{[2][3]} It has been primarily utilized in research contexts to investigate the role of the 5-HT_{2A} receptor in conditions such as psychosis.^{[1][2]} Due to its poor oral bioavailability, which is likely a result of rapid metabolism, it is most effectively used in in vitro assays and for in vivo studies via parenteral administration.^{[1][3]}

Storage and Stability:

AC-90179 hydrochloride is typically supplied as a solid powder. For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage (days to weeks), it can be stored at 4°C. The solid compound is stable for several weeks at ambient temperature, facilitating shipping.

Stock Solution Preparation:

For in vitro experiments, a stock solution of **AC-90179** is typically prepared in dimethyl sulfoxide (DMSO). While the maximum solubility in DMSO is not extensively documented, a concentration of 10 mM is a common starting point for similar compounds. It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically $\leq 0.1\%$) to avoid solvent-induced artifacts.

For in vivo experiments, **AC-90179** hydrochloride can be dissolved in sterile water or saline.^[4] Sonication may be required to aid dissolution. It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent contamination.

Data Presentation

The following tables summarize the key pharmacological parameters of **AC-90179**.

Table 1: In Vitro Receptor Binding and Functional Activity

Receptor	Assay Type	Species	Ki (nM)	pKi	Functional Activity	Reference
5-HT2A	Radioligand Binding	Human	2.5	8.6 ± 0.1	Inverse Agonist (Ki = 2.1 nM)	[1][3]
5-HT2C	Radioligand Binding	Human	-	7.0 ± 0.1	Antagonist	[1][3]
5-HT2B	Radioligand Binding	Human	-	< 6.0	-	[3]
D2	Radioligand Binding	Human	-	< 6.0	-	[1][3]
H1	Radioligand Binding	Human	-	< 6.0	-	[1][3]

Table 2: Pharmacokinetic Parameters

Species	Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	Bioavailability (%)	Brain:Plasma Ratio	Reference
Rat	Oral	10	12 ± 3	0.5	1	-	[3]
Rat	Intravenous	2	260 ± 30	0.08	-	2.8 (at 0.25 h)	[3]

Experimental Protocols

Protocol 1: In Vitro 5-HT2A Receptor Inverse Agonist Activity Assay

This protocol outlines a cell-based functional assay to determine the inverse agonist activity of **AC-90179** at the human 5-HT2A receptor.

Materials:

- Cells stably expressing the human 5-HT2A receptor (e.g., NIH-3T3 cells).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- **AC-90179** hydrochloride.
- DMSO.
- A reference 5-HT2A receptor agonist (e.g., serotonin).
- A system to measure downstream signaling (e.g., a fluorescent calcium indicator for Gq-coupled pathways or a method to measure inositol phosphate accumulation).

Procedure:

- Cell Culture: Culture the 5-HT2A receptor-expressing cells to an appropriate confluency in a suitable multi-well plate format (e.g., 96-well plate).

- Stock Solution Preparation: Prepare a 10 mM stock solution of **AC-90179** in DMSO.
- Serial Dilutions: Perform serial dilutions of the **AC-90179** stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Assay:
 - Wash the cells with assay buffer.
 - Add the diluted **AC-90179** solutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
 - Measure the basal signal to determine the inverse agonist effect.
 - To determine antagonist activity, add a known concentration of a 5-HT_{2A} agonist and measure the response.
- Data Analysis: Plot the response as a function of the **AC-90179** concentration. For inverse agonism, a decrease in the basal signal will be observed. Calculate the IC₅₀ or K_i value using non-linear regression analysis.

Protocol 2: In Vivo Assessment of Antipsychotic-like Activity in Mice

This protocol describes a method to assess the ability of **AC-90179** to attenuate phencyclidine (PCP)-induced hyperactivity in mice, a common preclinical model of psychosis.

Materials:

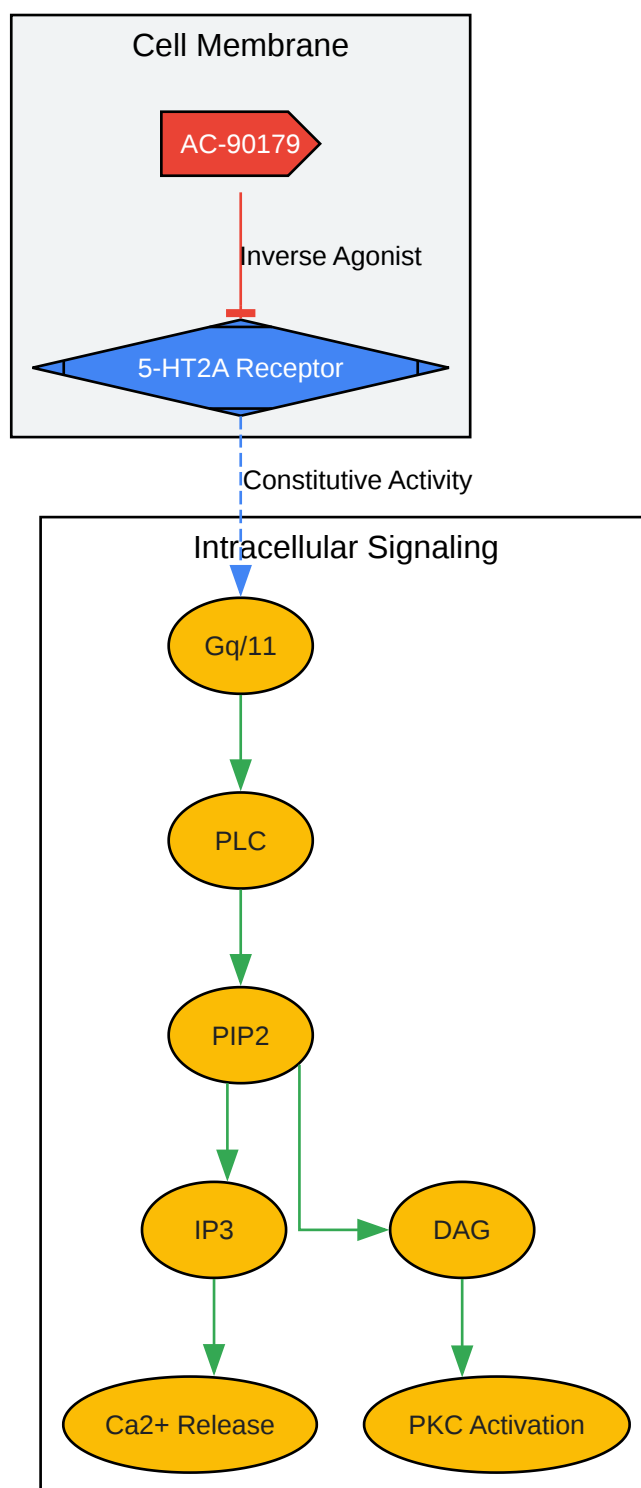
- Male C57BL/6 mice.
- **AC-90179** hydrochloride.
- Phencyclidine (PCP).
- Sterile water or saline for injection.

- Open-field activity chambers.

Procedure:

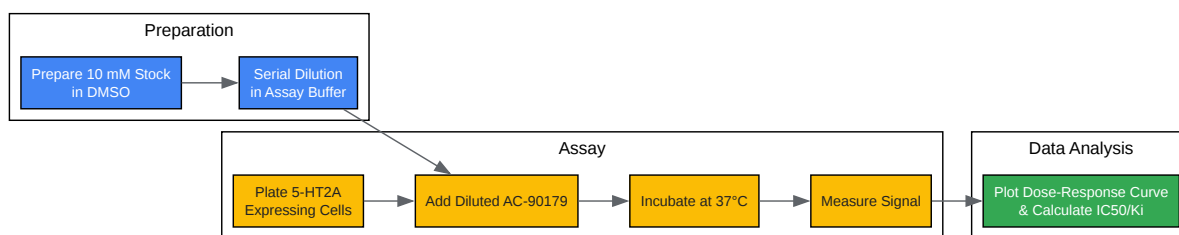
- Animal Acclimation: Acclimate the mice to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.
- Drug Preparation: Dissolve **AC-90179** hydrochloride in sterile water or saline to the desired concentration (e.g., 1 mg/mL).^[4] Prepare the PCP solution in saline.
- Dosing:
 - Administer **AC-90179** or vehicle (water/saline) via intraperitoneal (i.p.) injection at a volume of 5-10 mL/kg.
 - After a pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, i.p.) or saline.
- Behavioral Testing: Immediately after the PCP injection, place the mice individually into the open-field chambers and record their locomotor activity for a set duration (e.g., 60 minutes).
- Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperactivity by **AC-90179** indicates antipsychotic-like efficacy.

Mandatory Visualizations



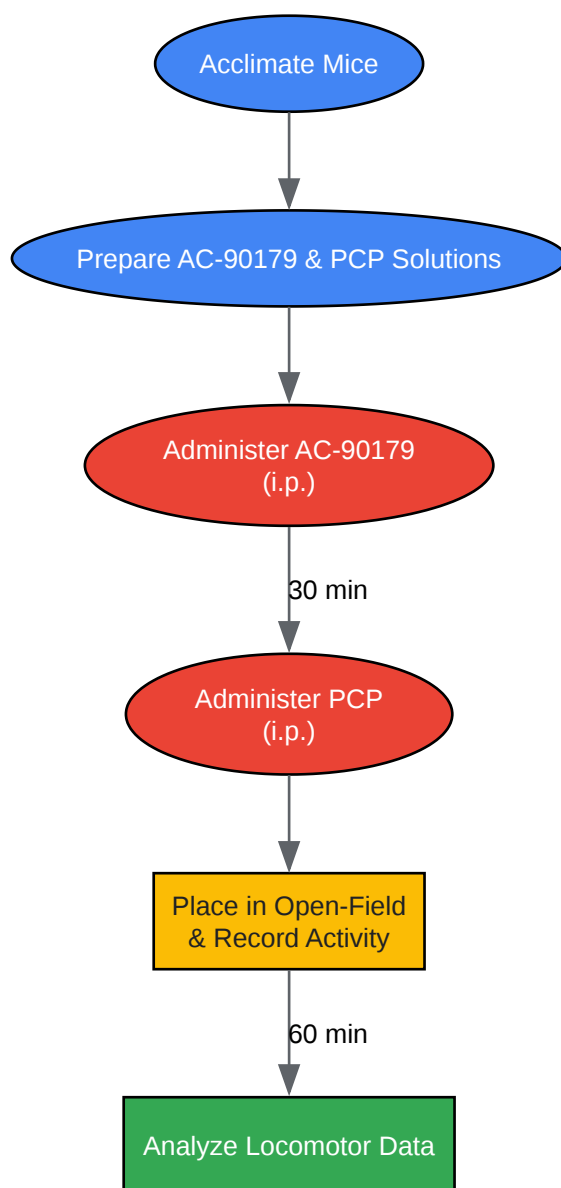
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Caption: Mechanism of **AC-90179** as a 5-HT2A receptor inverse agonist.



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Caption: Workflow for the in vitro 5-HT2A inverse agonist assay.



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Caption: Workflow for the in vivo PCP-induced hyperactivity model.

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